

# A Comparative Analysis of AQP4 (201-220) EAE and MOG35-55 EAE Pathologies

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## Compound of Interest

Compound Name: AQP4 (201-220)

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This guide provides an objective comparison of the pathological features of two key experimental autoimmune encephalomyelitis (EAE) models: Aquaporin-4 (AQP4) peptide (201-220)-induced EAE, a model for Neuromyelitis Optica Spectrum Disorder (NMOSD), and Myelin Oligodendrocyte Glycoprotein (MOG) peptide (35-55)-induced EAE, a common model for Multiple Sclerosis (MS) and MOG Antibody-Associated Disease (MOGAD). This comparison is supported by experimental data to aid researchers in selecting the appropriate model for their studies and to facilitate the development of targeted therapeutics.

## Core Pathological Differences

The primary distinction between the two models lies in the initial autoimmune target. In **AQP4 (201-220) EAE**, the autoimmune response is directed against aquaporin-4, a water channel protein predominantly expressed on astrocytes. This leads to a primary astrocytopathy with secondary demyelination and neurodegeneration.<sup>[1]</sup> Conversely, MOG35-55 EAE is characterized by a primary attack on myelin oligodendrocyte glycoprotein, a protein located on the surface of myelin sheaths and oligodendrocytes, resulting in direct demyelination.<sup>[1][2]</sup>

## Quantitative Pathological and Clinical Comparison

The following tables summarize key quantitative data comparing the two EAE models.

Clinical Parameter	AQP4 (201-220) EAE	MOG35-55 EAE	Reference
Disease Severity	Generally lower compared to MOG-IgG exacerbated EAE.	Higher, particularly when exacerbated by MOG-IgG.	<a href="#">[1]</a>
Disease Incidence	High, comparable to MOG-IgG exacerbated EAE.	High, with 100% incidence in some studies.	<a href="#">[1]</a>
Time to Onset	Earlier onset of inflammatory lesions compared to MOG-IgG EAE.	Later onset compared to AQP4-IgG exacerbated EAE.	<a href="#">[1]</a>

Histopathological Feature	AQP4 (201-220) EAE	MOG35-55 EAE	Reference
Lesion Localization (Spinal Cord)	Predominantly ventral lesions.[1] Lesions at the grey matter/white matter border.[3][4][5][6][7]	Predominantly ventrolateral lesions. [1]	[1][3][4][5][6][7]
Lesion Localization (Brain)	Midline lesions.[3][4][5][6][7]	Multifocal, confluent areas in peripheral white matter.	[2][3][4][5][6][7]
Demyelination	Secondary to astrocyte damage.	Primary pathology.	[1]
Macrophage Infiltration	Increased at the acute stage.	Increased at the acute stage.	[1]
T-Cell Infiltration	Increased at acute and chronic stages.	Increased at acute and chronic stages.	[1]
Astrocyte Pathology	Significant loss of AQP4 and GFAP at the acute stage, indicating astrocyte destruction.[1]	Reduced GFAP and AQP4 immunofluorescence at the acute stage, but less severe than in AQP4-IgG EAE.[1]	[1]
Gray Matter Demyelination	Can occur as a consequence of deep white matter lesions.	More frequent deep ventrolateral lesions associated with gray matter demyelination.	[1]

## Experimental Protocols

### Induction of AQP4 (201-220) EAE in Mice

This protocol is based on methodologies described for inducing EAE with encephalitogenic peptides.[5][6]

#### Materials:

- **AQP4 (201-220)** peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS) or sterile saline
- C57BL/6J mice (or other susceptible strains)

#### Procedure:

- **Antigen Emulsion Preparation:** Prepare an emulsion of **AQP4 (201-220)** peptide in CFA. A common concentration is 1 mg/mL of peptide in PBS emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.
- **Immunization:** Subcutaneously inject 100-200 µL of the emulsion over two sites on the flank of each mouse on day 0.
- **Pertussis Toxin Administration:** Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 100-200 ng per mouse in PBS.
- **Clinical Scoring:** Monitor the mice daily for clinical signs of EAE, typically starting around day 7-9. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

## Induction of MOG35-55 EAE in Mice

This is a widely used protocol for inducing a chronic or monophasic EAE model.[\[2\]](#)[\[8\]](#)

#### Materials:

- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)

- Phosphate-buffered saline (PBS) or sterile saline
- C57BL/6 mice

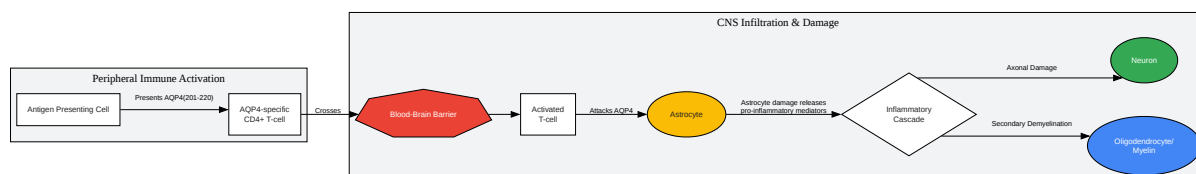
#### Procedure:

- Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 peptide in CFA. A common concentration is 1-2 mg/mL of peptide in PBS emulsified with an equal volume of CFA containing 4-5 mg/mL of *M. tuberculosis*.
- Immunization: Subcutaneously inject 100 µL of the emulsion over two sites on the flank of each mouse on day 0.[8]
- Pertussis Toxin Administration: Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 200-300 ng per mouse in PBS.[8]
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 9-14.[8] Use a standardized scoring system as described for the AQP4 EAE model.

## Visualizing Pathogenic Pathways and Experimental Workflows

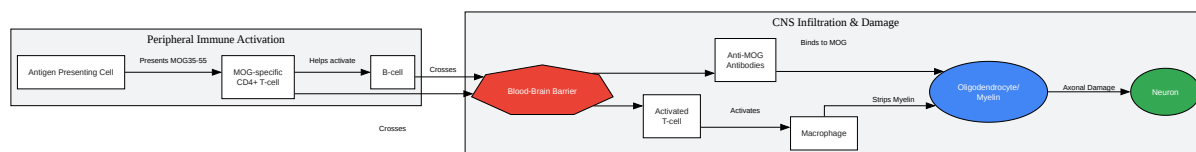
### Proposed Pathogenic Mechanisms

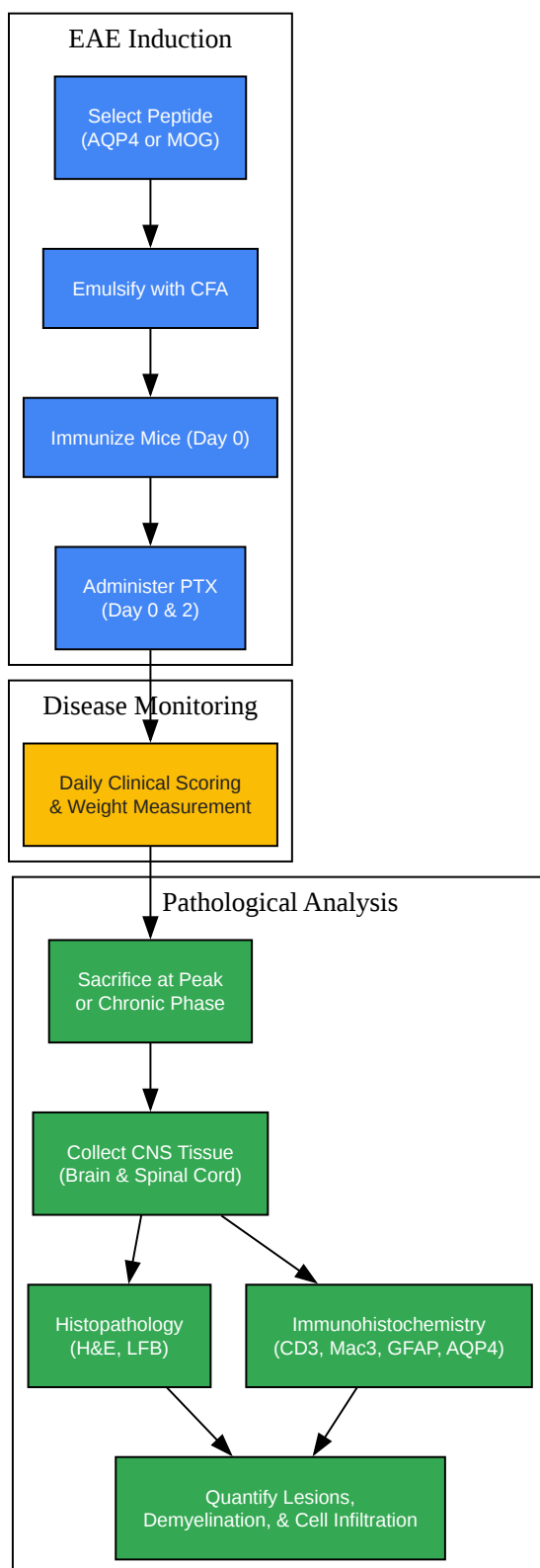
The following diagrams illustrate the high-level proposed pathogenic cascades in **AQP4 (201-220)** EAE and MOG35-55 EAE.



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Caption: Proposed pathogenic pathway in **AQP4 (201-220)** EAE.





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## References

- 1. Modelling MOG antibody-associated disorder and neuromyelitis optica spectrum disorder in animal models: Spinal cord manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOG35-55 induced EAE Mice Model - Creative Biolabs [creative-biolabs.com]
- 3. AQP4-specific T cells determine lesion localization in the CNS in a model of NMOSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Myelin oligodendrocyte glycoprotein (MOG35-55) induced experimental autoimmune encephalomyelitis (EAE) in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of AQP4 (201-220) EAE and MOG35-55 EAE Pathologies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614515#comparing-the-pathology-of-aqp4-201-220-eae-and-mog35-55-eae]

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